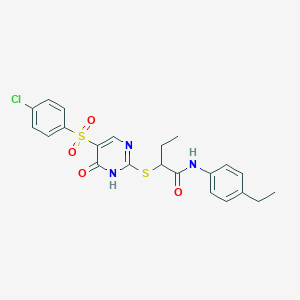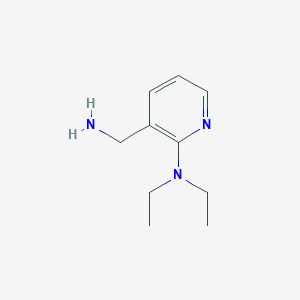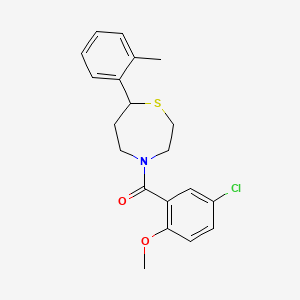
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, also known as CMTM, is a synthetic compound that has been studied for its potential use in scientific research. This compound is structurally similar to other thiazepanone derivatives, which have been found to have various biological activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-amino-2-(o-tolyl)acetic acid to form the corresponding Schiff base, which is then cyclized with thionyl chloride to yield the desired product.
Starting Materials
5-chloro-2-methoxybenzaldehyde, 2-amino-2-(o-tolyl)acetic acid, thionyl chloride, anhydrous ethanol, diethyl ether, sodium bicarbonate, sodium sulfate
Reaction
Step 1: Dissolve 5-chloro-2-methoxybenzaldehyde (1.0 equiv) and 2-amino-2-(o-tolyl)acetic acid (1.2 equiv) in anhydrous ethanol and reflux the mixture for 4 hours., Step 2: Cool the reaction mixture to room temperature and add thionyl chloride (1.2 equiv) dropwise with stirring. Continue stirring for 2 hours., Step 3: Add diethyl ether to the reaction mixture and filter the precipitated solid. Wash the solid with diethyl ether and dry it under vacuum., Step 4: Dissolve the solid in a mixture of anhydrous ethanol and water and add sodium bicarbonate until the pH reaches 8-9. Extract the mixture with diethyl ether and dry the organic layer over sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Wirkmechanismus
The exact mechanism of action of (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor in the presence of GABA, leading to increased inhibition of neuronal activity.
Biochemische Und Physiologische Effekte
Studies have shown that (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has anxiolytic and sedative effects in animal models. It has also been found to have anticonvulsant activity, which may make it useful in the treatment of epilepsy. Additionally, (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been shown to have some anti-inflammatory activity, which may be useful in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone in lab experiments is that it has a high potency and selectivity for the GABA-A receptor. This means that it can be used at low concentrations, which reduces the risk of non-specific effects. However, one limitation is that (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. One area of interest is the development of analogs with improved solubility or other properties. Another area of interest is the study of (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone in animal models of neurological disorders, such as anxiety and depression. Finally, further investigation of the mechanism of action of (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone may lead to the development of new drugs that target the GABA-A receptor.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have activity at the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This activity may make (5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone useful in the study of anxiety, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-14-5-3-4-6-16(14)19-9-10-22(11-12-25-19)20(23)17-13-15(21)7-8-18(17)24-2/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRSGYAJKFOJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

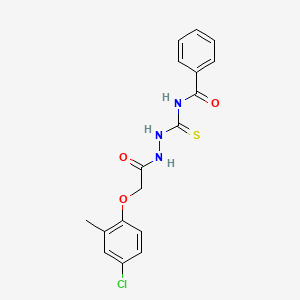
![(6-methoxy-1H-indol-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2787661.png)
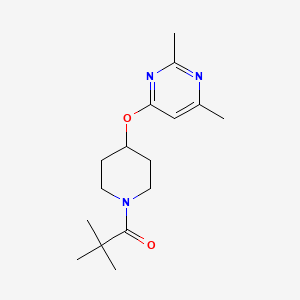
![2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one](/img/structure/B2787663.png)
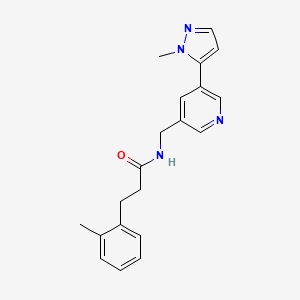
![2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2787665.png)
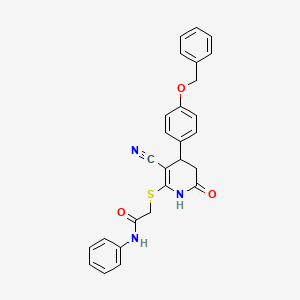
![2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile](/img/structure/B2787668.png)
![N-[[(2S,3S)-4-Methyl-3-phenylmorpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2787671.png)
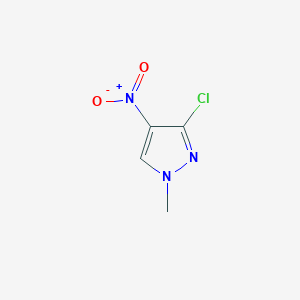
![2-(3-Fluorophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2787677.png)
![methyl 3-(N-([2,3'-bipyridin]-4-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2787678.png)
